REACTION_CXSMILES
|
C(=O)=O.C(O)C.Cl[C:8]([F:12])=[C:9]([F:11])[F:10].Cl[Si:14]([CH2:19][CH3:20])([CH2:17][CH3:18])[CH2:15][CH3:16].C([Li])CCC>C1COCC1>[CH2:15]([Si:14]([CH2:19][CH3:20])([CH2:17][CH3:18])[C:8]([F:12])=[C:9]([F:11])[F:10])[CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)O
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
ClC(=C(F)F)F
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 78° C. for 4 hours and at room temperature for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor flushed with argon gas
|
Type
|
ADDITION
|
Details
|
was introduced into the reactor
|
Type
|
CONCENTRATION
|
Details
|
the chlorotrifluoroethylene concentration to 1 mmol/ml
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](C(=C(F)F)F)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g | |
YIELD: PERCENTYIELD | 86.2% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |